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REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([O:12]C)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>I>[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
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Quantity
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2.7 g
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Type
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reactant
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|
Smiles
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NC1=C(C(=O)O)C=C(C(=C1)C)OC
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Name
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Quantity
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80 mL
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Type
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solvent
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Smiles
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I
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 36 h
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Duration
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36 h
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Type
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CUSTOM
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|
Details
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The aqueous was evaporated under vacuum
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Type
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WASH
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|
Details
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the residue washed with ether
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Name
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|
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Type
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product
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|
Smiles
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NC1=C(C(=O)O)C=C(C(=C1)C)O
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 14.9 mmol | |
| AMOUNT: MASS | 2.5 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |